![molecular formula C14H16N2O6 B14357069 Diethyl [2-(2H-1,3-benzodioxol-5-yl)hydrazinylidene]propanedioate CAS No. 90298-73-0](/img/structure/B14357069.png)
Diethyl [2-(2H-1,3-benzodioxol-5-yl)hydrazinylidene]propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [2-(2H-1,3-benzodioxol-5-yl)hydrazinylidene]propanedioate is a chemical compound with the molecular formula C15H17NO6 It is known for its unique structure, which includes a benzodioxole ring, a hydrazinylidene group, and a propanedioate ester
Vorbereitungsmethoden
The synthesis of Diethyl [2-(2H-1,3-benzodioxol-5-yl)hydrazinylidene]propanedioate typically involves the reaction of diethyl malonate with a benzodioxole derivative under specific conditions. The reaction is often catalyzed by a base such as sodium ethoxide or potassium carbonate. The process involves the formation of a hydrazone intermediate, which is then converted to the final product through a series of steps including condensation and esterification .
Analyse Chemischer Reaktionen
Diethyl [2-(2H-1,3-benzodioxol-5-yl)hydrazinylidene]propanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Condensation: The hydrazinylidene group can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides
Wissenschaftliche Forschungsanwendungen
Diethyl [2-(2H-1,3-benzodioxol-5-yl)hydrazinylidene]propanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a drug candidate for treating various diseases due to its unique chemical structure and reactivity.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes
Wirkmechanismus
The mechanism of action of Diethyl [2-(2H-1,3-benzodioxol-5-yl)hydrazinylidene]propanedioate involves its interaction with specific molecular targets and pathways. The benzodioxole ring can interact with enzymes and receptors, modulating their activity. The hydrazinylidene group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to various biological effects. These interactions can result in the inhibition of enzyme activity, induction of apoptosis in cancer cells, and antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Diethyl [2-(2H-1,3-benzodioxol-5-yl)hydrazinylidene]propanedioate can be compared with other similar compounds, such as:
N,N-Dimethylpentylone: Another synthetic cathinone with stimulant effects, similar in structure to this compound.
3-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid: A compound with a benzodioxole ring, used in various chemical and biological studies.
Eigenschaften
CAS-Nummer |
90298-73-0 |
|---|---|
Molekularformel |
C14H16N2O6 |
Molekulargewicht |
308.29 g/mol |
IUPAC-Name |
diethyl 2-(1,3-benzodioxol-5-ylhydrazinylidene)propanedioate |
InChI |
InChI=1S/C14H16N2O6/c1-3-19-13(17)12(14(18)20-4-2)16-15-9-5-6-10-11(7-9)22-8-21-10/h5-7,15H,3-4,8H2,1-2H3 |
InChI-Schlüssel |
QZKDZOMMCXLPQK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=NNC1=CC2=C(C=C1)OCO2)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Difluoromethoxy)phenyl]-3-methylidenepyrrolidine-2,5-dione](/img/structure/B14356995.png)
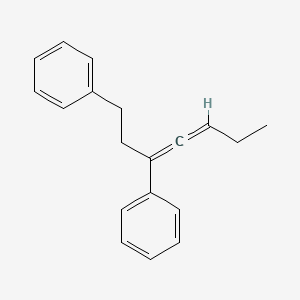
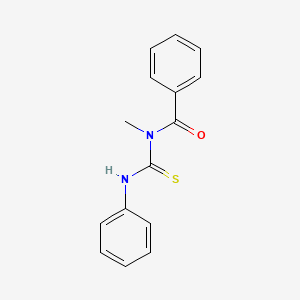
![1-Methyl-2,4-diphenyl-3,5-dioxa-2,7-diazabicyclo[2.2.1]heptan-6-one](/img/structure/B14357017.png)
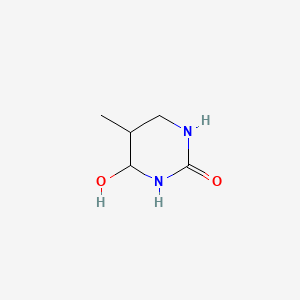
![1-[2-Hydroxy-4-(propan-2-yl)cyclopentyl]ethanone](/img/structure/B14357021.png)
![1-[(5-Methyl-1H-imidazol-4-yl)methyl]piperidine](/img/structure/B14357025.png)
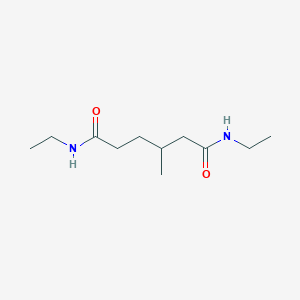
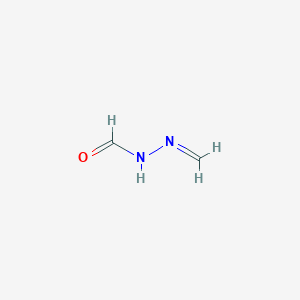
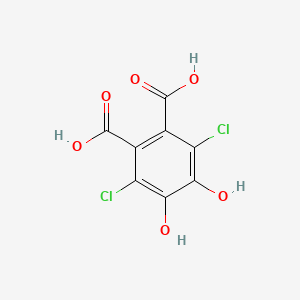
![2-[(4-Chlorophenyl)sulfanyl]-3,3-dimethyl-1-(1h-1,2,4-triazol-1-yl)butan-1-one](/img/structure/B14357039.png)
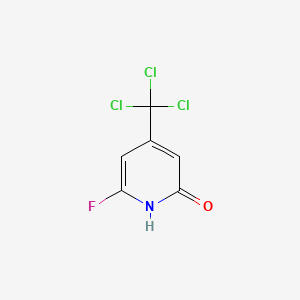
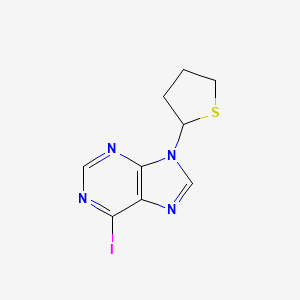
![1-Amino-1,3-dihydro-2H-imidazo[4,5-b]quinolin-2-one](/img/structure/B14357057.png)
